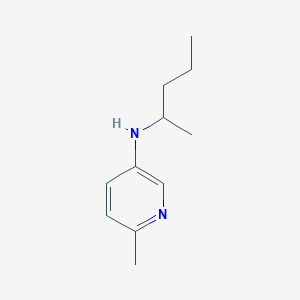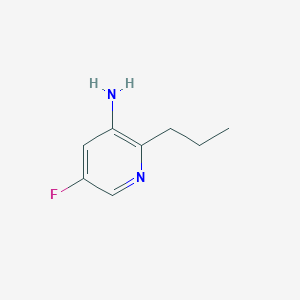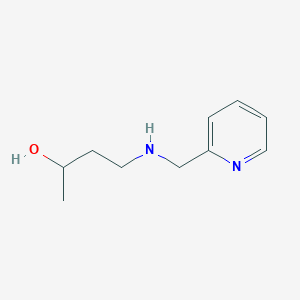
6-methyl-N-(pentan-2-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-N-(pentan-2-yl)pyridin-3-amine is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is particularly valuable for the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(pentan-2-yl)pyridin-3-amine can be achieved through hydroamination methods. One innovative approach involves the hydroamination of olefins with nitroarenes . This method provides a practical route to access this hindered amine, which has traditionally been challenging to synthesize .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroamination processes. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(pentan-2-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced amines, and substituted compounds .
Scientific Research Applications
6-methyl-N-(pentan-2-yl)pyridin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-methyl-N-(pentan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. This modulation can lead to changes in biological pathways, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylpentan-2-yl)pyridin-3-amine
- N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[pyridin-3-yl)pyridin-2-amine
Uniqueness
6-methyl-N-(pentan-2-yl)pyridin-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hindered amine motif makes it particularly valuable in the synthesis of drug candidates and other complex organic molecules .
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
6-methyl-N-pentan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C11H18N2/c1-4-5-10(3)13-11-7-6-9(2)12-8-11/h6-8,10,13H,4-5H2,1-3H3 |
InChI Key |
GUUCNXXLFLPGAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=CN=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine](/img/structure/B13269944.png)
![2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13269947.png)

![2-[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]acetic acid](/img/structure/B13269955.png)


![(1-Methoxybutan-2-yl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B13269988.png)

![Thieno[3,2-b]pyridine-6-sulfonyl fluoride](/img/structure/B13269991.png)

![5-[(4-Methylpent-1-yn-3-yl)amino]furan-2-carboxylic acid](/img/structure/B13269998.png)

![1-{[1-(4-Iodophenyl)ethyl]amino}propan-2-ol](/img/structure/B13270017.png)

